2-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Bromination: Introduction of the bromine atom can be done using brominating agents such as bromine or N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the benzamide moiety through a reaction between the brominated intermediate and an appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the phenyl or pyridazinone rings.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.
Substitution: The bromine atom makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution could yield various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Possible use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve interactions with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide: Lacks the bromine atom.
2-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide: Chlorine instead of bromine.
Uniqueness
The presence of the bromine atom in 2-bromo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide may confer unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-bromo-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c20-16-9-5-4-8-15(16)19(25)21-12-13-23-18(24)11-10-17(22-23)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQCPYNBGRICQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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